5-ブロモ-1H-インドール-3-オール

概要

説明

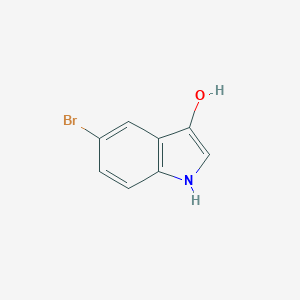

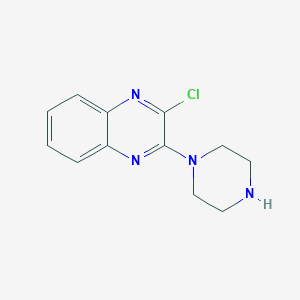

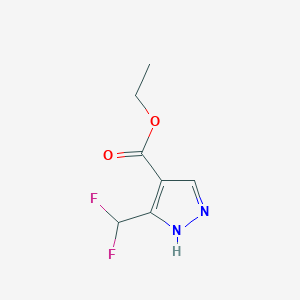

5-bromo-1H-indol-3-ol is a derivative of indole, a heterocyclic organic compound that is widely distributed in nature . It is a member of the class of hydroxyindoles that is indoxyl carrying an additional bromo substituent at position 5 . It has a role as a chromogenic compound .

Synthesis Analysis

5-bromo-1H-indol-3-ol can be synthesized using various methods, including Suzuki coupling, Sonogashira coupling, and Pd-catalyzed Sonogashira-heteroannulation. The Suzuki coupling method involves the reaction of 5-bromindole with phenylboronic acid in the presence of a palladium catalyst and a base.Molecular Structure Analysis

The molecular formula of 5-bromo-1H-indol-3-ol is C8H6BrNO . The molecular weight is 212.04300 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Indole derivatives, including 5-bromo-1H-indol-3-ol, are important types of molecules and natural products and play a main role in cell biology . They show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Physical And Chemical Properties Analysis

The molecular weight of 5-bromo-1H-indol-3-ol is 212.04300 . The exact mass is 210.96300 . More detailed physical and chemical properties are not available in the retrieved papers.科学的研究の応用

バイオテクノロジーにおける生産

5-ブロモ-1H-インドール-3-オール: は、インドールの誘導体であり、バイオテクノロジーにおいて重要な用途があります。 インドールは、食品産業や香料業界において、天然フレーバーや香料化合物の製造に使用されています . この化合物は、様々なハロゲン化および酸素化形態に誘導体化できるため、天然着色剤や治療の可能性のある化合物の作成における有用性が広がります .

抗菌活性

研究によると、5-ブロモ-1H-インドール-3-オールは、抗菌性と抗真菌性を示します。 これは、様々な感染症の治療に使用できる、新しい抗菌剤の開発候補となります.

抗酸化特性

研究によると、5-ブロモ-1H-インドール-3-オールは、フリーラジカルスカベンジング活性を有します。 この特性は、抗酸化物質が酸化ストレスや関連疾患から人体を保護するために使用される製薬業界において価値があります.

化学合成

この化合物は、特により複雑な分子の形成において、化学合成の際に中間体として機能します。 5-ブロモ-1H-インドール-3-オールのための効率的な合成経路が開発されており、これは様々な科学分野におけるその応用にとって不可欠です.

分子構造解析

ベンゼン環とピロール環が融合した独自の二環式構造を持つ、5-ブロモ-1H-インドール-3-オールは、分子構造解析に使用されています。 その芳香族性とヒドロキシル基や臭素原子などの官能基の存在は、化学研究にとって興味深い対象となっています.

生化学的研究

5-ブロモ-1H-インドール-3-オール: は、生化学的研究において酵素の基質として使用されます。 例えば、免疫ブロッティング、免疫細胞化学、組織学的な用途におけるLac遺伝子検出システムで使用できます .

Safety and Hazards

When handling 5-bromo-1H-indol-3-ol, it is advised to use personal protective equipment, avoid dust formation, avoid breathing vapors or mists, and ensure adequate ventilation . It is also recommended to avoid contact with skin, eyes, or clothing, and ingestion . If swallowed, immediate medical assistance is required .

将来の方向性

Indole derivatives, including 5-bromo-1H-indol-3-ol, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are considered as a key in the synthesis of pharmaceutically active compounds and indole alkaloids . Therefore, they can be used as precursors for the synthesis of various heterocyclic derivatives .

作用機序

Target of Action

5-Bromo-1H-indol-3-ol, like other indole derivatives, is known to interact with a variety of targets in the body. Indole derivatives have been found to bind with high affinity to multiple receptors .

Mode of Action

For instance, they can inhibit or activate certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways . The specific interactions of 5-Bromo-1H-indol-3-ol with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Indole derivatives, including 5-Bromo-1H-indol-3-ol, can affect various biochemical pathways. For example, indole is a signaling molecule produced by bacteria and plants, and it plays a role in various biological processes . Indole derivatives can also be involved in the degradation of tryptophan in higher plants

Result of Action

Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific effects of 5-Bromo-1H-indol-3-ol are subjects of ongoing research.

生化学分析

Biochemical Properties

5-Bromo-1H-indol-3-ol, like other indole derivatives, has been found to bind with high affinity to multiple receptors . This property makes it a valuable tool in the development of new, useful derivatives. The compound’s interactions with enzymes, proteins, and other biomolecules are largely determined by its indole scaffold .

Cellular Effects

5-Bromo-1H-indol-3-ol has been found to demonstrate significant activity in cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these effects is dependent on the specific cellular context and the presence of other interacting molecules.

Molecular Mechanism

The mechanism of action of 5-Bromo-1H-indol-3-ol at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s bromine atom and hydroxyl group likely play key roles in these interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-1H-indol-3-ol can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 5-Bromo-1H-indol-3-ol can vary with different dosages in animal models . These studies can reveal any threshold effects, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

5-Bromo-1H-indol-3-ol is involved in metabolic pathways that include interactions with various enzymes or cofactors . It can also have effects on metabolic flux or metabolite levels .

Transport and Distribution

5-Bromo-1H-indol-3-ol is transported and distributed within cells and tissues . This process could involve interactions with transporters or binding proteins, as well as effects on the compound’s localization or accumulation .

Subcellular Localization

The subcellular localization of 5-Bromo-1H-indol-3-ol can affect its activity or function . This could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

5-bromo-1H-indol-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-5-1-2-7-6(3-5)8(11)4-10-7/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBXRGISCDMNDSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432198 | |

| Record name | 1H-Indol-3-ol, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114253-18-8 | |

| Record name | 1H-Indol-3-ol, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-fluorobenzene](/img/structure/B180680.png)

![4,8-Dibromobenzo[1,2-c:4,5-c']bis([1,2,5]thiadiazole)](/img/structure/B180681.png)

![2,3-Dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B180702.png)

![4-[(2-phenylbenzoyl)amino]benzoic Acid](/img/structure/B180706.png)